molecular formula C8H3F4NS B15059393 7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole

7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B15059393
M. Wt: 221.18 g/mol
InChI Key: XLAXNPQLOBJALP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with fluorinating agents under specific conditions. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce nitro groups, while nucleophilic substitution can replace fluorine atoms with other functional groups .

Scientific Research Applications

7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole
  • 2-Phenyl-6-(trifluoromethyl)benzo[d]thiazole
  • 2-Chloro-6-(trifluoromethoxy)benzothiazole

Uniqueness

7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H3F4NS

Molecular Weight

221.18 g/mol

IUPAC Name

7-fluoro-2-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H3F4NS/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H

InChI Key

XLAXNPQLOBJALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=N2)C(F)(F)F

Origin of Product

United States

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